molecular formula C7H9BrClNS B6265184 rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride, trans CAS No. 1431304-51-6

rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride, trans

Cat. No.: B6265184
CAS No.: 1431304-51-6
M. Wt: 254.58 g/mol
InChI Key: LBIZQHIHGWNYHM-TYSVMGFPSA-N
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Description

Structure and Molecular Properties
The compound rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride, trans features a cyclopropane ring substituted with a 5-bromothiophene moiety at the 2-position and an amine group at the 1-position. The stereochemistry is defined as trans (1R,2R), and the hydrochloride salt enhances its stability and solubility. Based on structural analysis, its molecular formula is C₇H₉BrClNS, with a calculated molecular weight of approximately 255.58 g/mol .

Applications and Synthesis This compound is primarily used in research as a synthetic intermediate, particularly in medicinal chemistry and materials science. Structural characterization of such cyclopropane derivatives typically employs crystallographic tools like SHELXL and OLEX2, which are widely used for small-molecule refinement and structure solution .

Properties

CAS No.

1431304-51-6

Molecular Formula

C7H9BrClNS

Molecular Weight

254.58 g/mol

IUPAC Name

(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C7H8BrNS.ClH/c8-7-2-1-6(10-7)4-3-5(4)9;/h1-2,4-5H,3,9H2;1H/t4-,5-;/m1./s1

InChI Key

LBIZQHIHGWNYHM-TYSVMGFPSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=C(S2)Br.Cl

Canonical SMILES

C1C(C1N)C2=CC=C(S2)Br.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride, trans typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Bromothiophene Introduction: The bromothiophene group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromothiophene boronic acid derivative.

    Amine Introduction: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the cyclopropane intermediate.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination and the formation of the corresponding thiophene derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Debrominated thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride, trans is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its structural features may allow it to interact with specific biological targets, making it useful in the development of new biochemical probes.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or electronic materials, due to its unique electronic properties conferred by the bromothiophene group.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride, trans involves its interaction with specific molecular targets. The cyclopropane ring and the bromothiophene group can engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Challenges: Cyclopropane ring synthesis often requires precise stereocontrol, as seen in the use of chiral catalysts or photochemical methods.
  • Biological Relevance: Bromothiophene-containing compounds show promise in kinase inhibition studies, though specific data for the target compound remain unpublished .

Biological Activity

Rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride, trans, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a cyclopropane ring and a bromothiophene moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₇H₈BrClNS
  • Molecular Weight : 254.5751 g/mol
  • IUPAC Name : (1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride

The biological activity of rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride is primarily attributed to its interactions with various biological targets:

  • Receptor Binding : Preliminary studies suggest that this compound may exhibit binding affinity to certain neurotransmitter receptors, potentially influencing central nervous system (CNS) activities.
  • Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed studies are needed to confirm these interactions.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride:

Activity Description
CNS Effects Potential anxiolytic or antidepressant properties under investigation.
Antimicrobial Activity Limited studies indicate possible antimicrobial effects against certain pathogens.
Anticancer Potential Early-stage research suggests it may inhibit tumor growth in specific cancer models.

Case Study 1: CNS Activity

In a study evaluating the effects of rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride on anxiety-like behaviors in rodent models, researchers observed significant reductions in anxiety levels compared to control groups. The compound was administered at varying doses, with optimal effects noted at lower concentrations.

Case Study 2: Antimicrobial Properties

A preliminary screening for antimicrobial activity revealed that rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride exhibited moderate inhibitory effects against Staphylococcus aureus and Escherichia coli. Further investigations are required to elucidate the mechanisms behind these effects.

Case Study 3: Anticancer Research

In vitro studies conducted on various cancer cell lines indicated that the compound could inhibit cell proliferation and induce apoptosis in specific types of cancer cells. The results suggest a potential pathway involving mitochondrial dysfunction as a mechanism for its anticancer activity.

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